Cas no 294852-28-1 (5-tert-Butyl-2-chloro-3-nitro-pyridine)

5-tert-Butyl-2-chloro-3-nitro-pyridine is a halogenated nitro-pyridine derivative with a sterically hindered tert-butyl group at the 5-position. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals. The presence of both chloro and nitro substituents enhances its reactivity, making it suitable for nucleophilic aromatic substitution and further functionalization. The tert-butyl group contributes to increased steric stability, potentially improving selectivity in synthetic applications. Its well-defined structure and high purity make it a reliable building block for researchers working on heterocyclic compounds. Proper handling is advised due to its potential sensitivity to heat and reactive conditions.
5-tert-Butyl-2-chloro-3-nitro-pyridine structure
294852-28-1 structure
Product Name:5-tert-Butyl-2-chloro-3-nitro-pyridine
CAS No:294852-28-1
MF:C9H11ClN2O2
MW:214.648841142654
MDL:MFCD18261519
CID:2101674
PubChem ID:22217728
Update Time:2025-05-20

5-tert-Butyl-2-chloro-3-nitro-pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-tert-butyl-2-chloro-3-nitropyridine
    • 5-tert-butyl-2-chloro-3-nitro-pyridine
    • SB36428
    • 2-chloro-3-nitro-5-tert-butyl pyridine
    • SCHEMBL4047380
    • CS-0342865
    • 294852-28-1
    • MFCD18261519
    • DB-263673
    • AKOS017343024
    • 5-t-Butyl-2-chloro-3-nitro-pyridine
    • FYDWBUGKMKWHDN-UHFFFAOYSA-N
    • 5-(tert-Butyl)-2-chloro-3-nitropyridine
    • 5-tert-Butyl-2-chloro-3-nitro-pyridine
    • MDL: MFCD18261519
    • Inchi: 1S/C9H11ClN2O2/c1-9(2,3)6-4-7(12(13)14)8(10)11-5-6/h4-5H,1-3H3
    • InChI Key: FYDWBUGKMKWHDN-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=C(C=N1)C(C)(C)C)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 214.0509053g/mol
  • Monoisotopic Mass: 214.0509053g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 222
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 58.7Ų

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5-tert-Butyl-2-chloro-3-nitro-pyridine Suppliers

Amadis Chemical Company Limited
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(CAS:294852-28-1)5-tert-Butyl-2-chloro-3-nitro-pyridine
Order Number:A1035401
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 16:56
Price ($):1082.0
Email:sales@amadischem.com

5-tert-Butyl-2-chloro-3-nitro-pyridine Related Literature

Additional information on 5-tert-Butyl-2-chloro-3-nitro-pyridine

Introduction to 5-tert-Butyl-2-chloro-3-nitro-pyridine (CAS No. 294852-28-1) in Modern Chemical and Pharmaceutical Research

5-tert-Butyl-2-chloro-3-nitro-pyridine, identified by its Chemical Abstracts Service (CAS) number 294852-28-1, is a specialized heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and synthetic organic chemistry. This compound, characterized by its nitro and chloro substituents along with a bulky tert-butyl group, exhibits unique structural and electronic properties that make it a valuable intermediate in the development of novel pharmaceuticals and agrochemicals.

The structural framework of 5-tert-butyl-2-chloro-3-nitro-pyridine consists of a pyridine ring, which is a common motif in biologically active molecules. The presence of electron-withdrawing groups such as the nitro group at the 3-position and the chloro group at the 2-position enhances the electrophilicity of the pyridine core, making it susceptible to nucleophilic substitution reactions. Additionally, the tert-butyl group at the 5-position provides steric hindrance, which can influence the reactivity and selectivity of various chemical transformations.

In recent years, 5-tert-butyl-2-chloro-3-nitro-pyridine has been explored as a key intermediate in the synthesis of bioactive compounds. Its nitro group can be reduced to an amine, allowing for further functionalization through diazotization or direct coupling reactions. The chloro substituent can be displaced by various nucleophiles, including amines, alcohols, and thiols, enabling the construction of more complex molecular architectures. These properties have made it a versatile building block in drug discovery efforts.

One of the most promising applications of 5-tert-butyl-2-chloro-3-nitro-pyridine is in the development of antiviral and anticancer agents. Researchers have leveraged its reactivity to design novel inhibitors targeting viral proteases and kinases. For instance, derivatives of this compound have been shown to exhibit inhibitory activity against enzymes involved in HIV replication. The tert-butyl group not only enhances solubility but also improves metabolic stability, making these derivatives more suitable for therapeutic use.

Furthermore, 5-tert-butyl-2-chloro-3-nitro-pyridine has been utilized in the synthesis of agrochemicals, particularly herbicides and fungicides. Its structural features contribute to its efficacy by interfering with essential biological pathways in pests and weeds. The nitro and chloro groups are particularly important for their ability to undergo selective transformations that yield compounds with high target specificity.

The synthesis of 5-tert-butyl-2-chloro-3-nitro-pyridine typically involves multi-step organic reactions starting from commercially available pyridine derivatives. A common synthetic route includes nitration followed by chlorination and finally tert-butylation. The reaction conditions must be carefully controlled to ensure high yield and purity, as over-reaction or side reactions can lead to undesired byproducts.

In terms of industrial applications, 5-tert-butyl-2-chloro-3-nitro-pyridine is produced under controlled conditions to meet pharmaceutical-grade standards. Quality control measures include spectroscopic analysis (NMR, IR), chromatographic techniques (HPLC), and mass spectrometry to confirm structural integrity and purity. These rigorous standards ensure that the compound meets the stringent requirements for use in drug development and other high-value chemical applications.

The growing interest in 5-tert-butyl-2-chloro-3-nitro-pyridine is also driven by advancements in computational chemistry and molecular modeling. These tools have enabled researchers to predict the biological activity of derivatives before they are synthesized, significantly reducing time-to-market for new drugs. Additionally, green chemistry principles are being applied to develop more sustainable synthetic routes for this compound, minimizing waste and energy consumption.

Future research directions for 5-tert-butyl-2-chloro-3-nitro-pyridine include exploring its potential in material science applications, such as organic electronics and liquid crystals. The unique electronic properties conferred by its substituents make it a candidate for developing novel optoelectronic materials with enhanced performance characteristics.

In conclusion, 5-tert-butyl-2-chloro-3-nitro-pyridine (CAS No. 294852-28-1) is a multifaceted compound with broad applications in pharmaceuticals, agrochemicals, and emerging fields like material science. Its structural features enable diverse chemical transformations, making it an indispensable tool for synthetic chemists. As research continues to uncover new uses for this compound, its importance in advancing scientific innovation is likely to grow even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:294852-28-1)5-tert-Butyl-2-chloro-3-nitro-pyridine
A1035401
Purity:99%
Quantity:1g
Price ($):1082.0
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